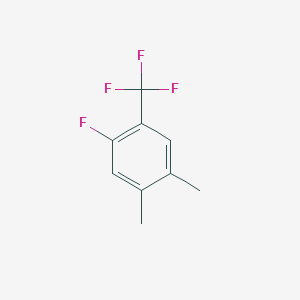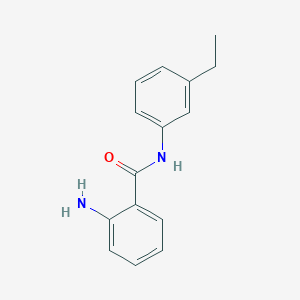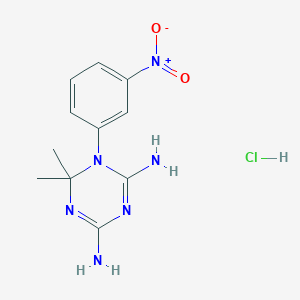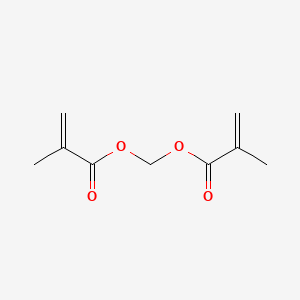
N-(Dibromoboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Dibromoboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is a compound that belongs to the class of N-silylamines These compounds are characterized by the presence of silicon and nitrogen atoms within their molecular structure
准备方法
The synthesis of N-(Dibromoboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilylamine with dibromoborane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Reaction of Trimethylsilylamine with Dibromoborane: The reaction is typically carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is stirred at a specific temperature to facilitate the formation of this compound.
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to achieve higher yields and purity.
化学反应分析
N-(Dibromoboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation reaction typically results in the formation of boron-containing oxidation products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction reaction leads to the formation of reduced boron-containing products.
Substitution: The compound can undergo substitution reactions with various nucleophiles. For example, reaction with alkyl halides can result in the formation of alkyl-substituted derivatives.
Common reagents and conditions used in these reactions include solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-(Dibromoboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of boron-containing polymers and materials. It is also employed in the preparation of boron-doped silicon materials for electronic applications.
Biology: The compound is investigated for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that involves the selective delivery of boron to tumor cells followed by neutron irradiation.
Medicine: Research is ongoing to explore the compound’s potential as a boron carrier in drug delivery systems. Its unique chemical properties make it a promising candidate for targeted drug delivery.
Industry: The compound is used in the production of high-performance ceramics and coatings. Its ability to form strong bonds with silicon and boron makes it suitable for applications in advanced materials.
作用机制
The mechanism of action of N-(Dibromoboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine involves its interaction with molecular targets and pathways. The compound’s boron and silicon atoms play a crucial role in its reactivity and interactions. For example, in boron neutron capture therapy, the compound selectively accumulates in tumor cells, and upon neutron irradiation, the boron atoms undergo nuclear reactions that produce high-energy particles, leading to the destruction of tumor cells.
相似化合物的比较
N-(Dibromoboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine can be compared with other similar compounds, such as:
N,N’-Bis(trimethylsilyl)carbodiimide: This compound also contains silicon and nitrogen atoms and is used in similar applications, such as the synthesis of boron-containing materials.
N,N-Dimethyltrimethylsilylamine: This compound is another N-silylamine with applications in organic synthesis and catalysis.
N-(Trimethylsilyl)imidazole: This compound is used as a silylating agent in organic synthesis and has similar reactivity to this compound.
The uniqueness of this compound lies in its dibromoboranyl group, which imparts distinct chemical properties and reactivity compared to other N-silylamines.
属性
CAS 编号 |
4267-39-4 |
|---|---|
分子式 |
C6H18BBr2NSi2 |
分子量 |
331.01 g/mol |
IUPAC 名称 |
[[dibromoboranyl(trimethylsilyl)amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C6H18BBr2NSi2/c1-11(2,3)10(7(8)9)12(4,5)6/h1-6H3 |
InChI 键 |
DZJHVQPDNPUKRJ-UHFFFAOYSA-N |
规范 SMILES |
B(N([Si](C)(C)C)[Si](C)(C)C)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



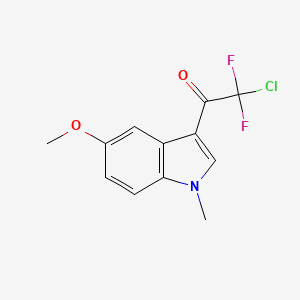
![2-[4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenoxy]acetic acid](/img/structure/B14137314.png)
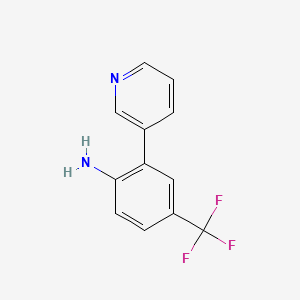
![1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B14137338.png)

![1-[2-Methoxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone](/img/structure/B14137343.png)
![3-({6-Methyl-3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14137345.png)


